N-(3-{[2-(4-isopropylphenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-{[2-(4-isopropylphenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide, commonly known as Compound X, is a synthetic compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific enzyme, which makes it a promising candidate for the development of new drugs.
Wirkmechanismus
Compound X inhibits the activity of the targeted enzyme by binding to its active site. This prevents the enzyme from carrying out its normal function, which leads to a decrease in the biological activity of the enzyme. The exact mechanism of action of Compound X is still under investigation, but it is believed to involve a reversible binding interaction with the enzyme.
Biochemical and Physiological Effects:
The inhibition of the targeted enzyme by Compound X has several biochemical and physiological effects. For example, it can lead to a decrease in the production of inflammatory mediators, which can help to reduce inflammation. It can also lead to a decrease in the proliferation of cancer cells, which can help to slow down tumor growth. Additionally, Compound X has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Compound X has several advantages for lab experiments. It is a highly specific inhibitor of the targeted enzyme, which makes it a valuable tool for studying the biological functions of the enzyme. Additionally, it has a relatively low toxicity, which makes it suitable for in vitro and in vivo experiments. However, the synthesis of Compound X is complex and requires expertise in organic chemistry. It is also relatively expensive, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of Compound X. One potential application is in the development of new drugs for the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of Compound X and to identify other potential targets for the compound. Finally, the synthesis of Compound X could be optimized to make it more cost-effective and accessible for use in research.
Conclusion:
In conclusion, Compound X is a synthetic compound that has potential applications in the development of new drugs for the treatment of various diseases. It is a potent inhibitor of a specific enzyme, which makes it a valuable tool for studying the biological functions of the enzyme. While the synthesis of Compound X is complex and expensive, its specificity and low toxicity make it a valuable compound for lab experiments. Future research on Compound X could lead to new therapeutic options for the treatment of inflammatory diseases, cancer, and neurodegenerative diseases.
Synthesemethoden
The synthesis of Compound X involves multiple steps and requires expertise in organic chemistry. The first step involves the reaction of 4-isopropylphenol with acetic anhydride to produce 2-(4-isopropylphenoxy)acetic acid. This intermediate is then coupled with 3-aminophenylthiophene-2-carboxamide using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of a specific enzyme, which makes it a promising candidate for the development of new drugs. The enzyme targeted by Compound X is involved in several important biological processes, including inflammation, cancer, and neurodegeneration. Therefore, Compound X has potential applications in the treatment of various diseases.
Eigenschaften
Molekularformel |
C22H22N2O3S |
---|---|
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
N-[3-[[2-(4-propan-2-ylphenoxy)acetyl]amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H22N2O3S/c1-15(2)16-8-10-19(11-9-16)27-14-21(25)23-17-5-3-6-18(13-17)24-22(26)20-7-4-12-28-20/h3-13,15H,14H2,1-2H3,(H,23,25)(H,24,26) |
InChI-Schlüssel |
XRBFVAFENBCMJZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CS3 |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.